8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
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Overview
Description
8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex heterocyclic compound. It features a thiazolo[3,2-a]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves multiple steps, including condensation, cyclization, and functional group modifications. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of pyridine derivatives with thioamides or other sulfur-containing reagents.
Cyclization: The formation of the thiazolo[3,2-a]pyridine core typically involves cyclization reactions under acidic or basic conditions.
Functional Group Modifications:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield amino derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in drug discovery and development.
Medicine: Research into its therapeutic potential includes exploring its efficacy as an anti-inflammatory, antiviral, or antitumor agent.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Imidazole-containing compounds: These compounds exhibit various biological activities and are used in drug development.
The uniqueness of 8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate lies in its specific functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
Molecular Formula |
C23H20N4O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C23H20N4O5S/c1-3-32-23(30)18-16(14-7-5-9-26-12-14)17(22(29)31-2)19(24)27-20(28)15(33-21(18)27)10-13-6-4-8-25-11-13/h4-12,16H,3,24H2,1-2H3/b15-10- |
InChI Key |
BMMFSFJKCONAPU-GDNBJRDFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CN=CC=C3)C(=O)OC)N)C(=O)/C(=C/C4=CN=CC=C4)/S2 |
Canonical SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CN=CC=C3)C(=O)OC)N)C(=O)C(=CC4=CN=CC=C4)S2 |
Origin of Product |
United States |
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